(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol, also known as ML354, is a potent and selective antagonist of protease-activated receptor 4 (PAR4). [, , , ] This compound is widely employed in scientific research to investigate the role of PAR4 in various biological processes, particularly in platelet activation and thrombosis. [, ]
ML354, also known as VU0099704, is a selective antagonist of the protease-activated receptor 4 (PAR-4). It has garnered attention due to its significant potency and selectivity, with an inhibitory concentration (IC50) of 140 nanomolar for PAR-4 and a 71-fold selectivity over PAR-1. This compound represents a novel chemotype for PAR-4 antagonism, which is crucial for studying platelet activation and other physiological processes mediated by PAR-4 .
ML354 was identified through a similarity search of the Vanderbilt High Throughput Screening collection. It is classified as a small molecule antagonist specifically targeting the PAR-4 receptor, which plays a vital role in hemostasis and thrombosis by mediating platelet activation through thrombin . The compound is part of a broader category of protease-activated receptor antagonists, which are being explored for therapeutic applications in cardiovascular diseases and other conditions related to platelet function.
The synthesis of ML354 involves several key steps that optimize its pharmacological properties. The synthesis begins with commercially available indole derivatives, which undergo bromination followed by Suzuki coupling to introduce various functional groups. The synthetic route includes:
The iterative parallel synthesis approach allows for rapid modification and optimization of the compound's structure to improve its pharmacokinetic properties.
ML354's molecular structure is characterized by its low molecular weight and specific functional groups that contribute to its activity as a PAR-4 antagonist. The chemical structure features an indole core, which is essential for binding to the receptor. Key structural elements include:
The calculated log P value indicates moderate lipophilicity, which can influence its absorption and distribution in vivo .
The chemical reactions involved in synthesizing ML354 are critical for developing an effective PAR-4 antagonist. Notable reactions include:
These reactions are carefully controlled to ensure high yields and purity of the final product.
ML354 functions as a selective antagonist of PAR-4 by binding to the receptor and preventing its activation by thrombin. The mechanism involves:
The selective inhibition of PAR-4 over PAR-1 allows for targeted therapeutic strategies with potentially fewer side effects associated with broader antagonism .
ML354 exhibits several notable physical and chemical properties:
These properties are essential for evaluating ML354's suitability for in vivo studies and potential clinical applications .
The primary scientific applications of ML354 include:
Protease-activated receptor 4 (PAR4), a G-protein-coupled receptor (GPCR), mediates critical pathways in thrombosis and inflammation. Unlike typical GPCRs, PAR4 activation requires proteolytic cleavage of its N-terminus by thrombin or other serine proteases, revealing a tethered ligand (SFLLRN in humans) that binds intramolecularly to induce transmembrane signaling [2] [5]. This unique mechanism supports sustained platelet activation – PAR4 signals more slowly but persistently than PAR1, driving irreversible platelet aggregation, granule secretion, and procoagulant activity [1] [5]. The temporal signaling disparity arises from PAR4's lower thrombin affinity and lack of a hirudin-like binding domain, delaying cleavage but enabling responses at high thrombin concentrations during advanced thrombus formation [5].
Beyond hemostasis, PAR4 exhibits pathophysiological plasticity in inflammatory diseases. It facilitates neutrophil infiltration in vascular injury models, exacerbates tissue damage in myocardial infarction and stroke, and promotes pathologies in ulcerative colitis, lung fibrosis, and arthritis [1] [2]. This broad involvement stems from PAR4's expression on endothelial cells, smooth muscle, and immune cells, where it modulates calcium flux, β-arrestin recruitment, and mitogen-activated protein kinase (MAPK) pathways [3] [5]. A key regulatory motif in its C-terminus (residues 381–388: RAGLFQRS) coordinates Gq-dependent calcium signaling and β-arrestin interactions, making it a target for selective modulation [3].
Table 1: Key Signaling Properties of PAR4 vs. PAR1 in Platelets
Property | PAR4 | PAR1 |
---|---|---|
Thrombin Affinity | Low (delayed activation) | High (rapid activation) |
Signaling Duration | Sustained (>1 hour) | Transient (~30 minutes) |
Calcium Mobilization | Slow, prolonged | Rapid, transient |
G-Protein Coupling | Gq, G12/13 | Gq, G12/13, Gi |
Key Structural Motifs | N-terminal anionic cluster (D57/D59/E62/D65); C-terminal RAGLFQRS | Hirudin-like domain (KYEPF) |
Pathway Contributions | Thrombosis consolidation; inflammation | Thrombosis initiation; endothelial barrier regulation |
Early PAR4 antagonists suffered from pharmacological inadequacies that hindered target validation. The prototypical antagonist YD-3 (1-benzyl-3-(ethoxycarbonylphenyl)-indazole), discovered in 2001, exemplified these challenges:
Other scaffolds, including peptidic antagonists and indole derivatives, showed limited efficacy against physiological thrombin activation. Many compounds inhibited PAR4 activation by synthetic agonist peptides (e.g., AYPGKF) but failed to block receptor cleavage by thrombin itself – the clinically relevant pathway [2] [7]. This arose because thrombin’s exosite-I interactions with PAR4’s anionic N-terminal cluster (Asp57/Asp59/Glu62/Asp65) create a high local tethered ligand concentration (~0.4 mM), demanding exceptionally potent antagonists for functional inhibition [2] [5].
Table 2: Limitations of Pre-ML354 PAR4 Antagonists
Antagonist Class | Representative Compound | Key Limitations |
---|---|---|
Indazoles | YD-3 | Micromolar potency (IC₅₀ >>1 μM); complex synthesis; high lipophilicity |
Peptide Mimetics | P4pal-10 | Proteolytic instability; poor cell permeability; short half-life in vivo |
Imidazothiadiazoles | BMS-3 | Incomplete thrombin inhibition; competitive binding mode limiting efficacy |
Early Indoles | Not specified | Micromolar-range activity; negligible selectivity over PAR1 |
Prior to ML354, the absence of optimized chemical probes impeded PAR4 target validation across disease contexts. Preclinical models required antagonists with:
Clinical PAR1 antagonists (e.g., vorapaxar) highlighted bleeding risks from broad thrombin receptor blockade, underscoring the need for PAR4-selective agents. PAR4’s restricted expression profile and later role in thrombus consolidation suggested a wider therapeutic window [2] [7]. BMS-986120, a clinical-stage PAR4 antagonist, demonstrated this in cynomolgus monkeys, achieving potent antithrombotic effects with lower bleeding liability than clopidogrel [2] [7]. However, such compounds remained inaccessible as research tools.
ML354 addressed these gaps as the first selective, nanomolar-potency probe (IC₅₀ = 140 nM against PAR4 in human platelets; 71-fold selectivity over PAR1) [1] [6]. Its indole scaffold replaced problematic cores (e.g., YD-3’s indazole), improving synthetic tractability and logP. A lead profiling screen (Pan Labs) identified only three weak off-target activities, unrelated to PAR4 biology [1]. This profile enabled:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1